3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is a synthetic corticosteroid compound characterized by specific structural modifications that influence its chemical and biological properties. Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves multiple steps, starting from a suitable steroid precursorThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure selective modification of the steroid backbone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Employed in research on steroid hormone receptors and their biological effects.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid drugs and formulations.
Wirkmechanismus
The mechanism of action of 3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone involves binding to glucocorticoid receptors in target cells. This binding triggers a cascade of molecular events, including the regulation of gene expression and modulation of inflammatory responses. The compound’s fluorination and isopropylidenedioxy modifications enhance its binding affinity and selectivity for glucocorticoid receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triamcinolone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various medical conditions.
Prednisolone: A widely used corticosteroid for treating inflammation and autoimmune diseases.
Uniqueness
3,9-Fluoro-16alpha,17-(isopropylidenedioxy) Corticosterone is unique due to its specific structural modifications, which enhance its stability, binding affinity, and selectivity for glucocorticoid receptors. These properties make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H32F2O6 |
---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12,17-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C24H32F2O6/c1-20(2)31-18-9-14-12-5-6-13-19(25)15(28)7-8-21(13,3)23(12,26)16(29)10-22(14,4)24(18,32-20)17(30)11-27/h12,14,16,18,27,29H,5-11H2,1-4H3/t12-,14-,16-,18+,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
QDLRICLJTNMNNZ-BLEYLIQZSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F)F |
Kanonische SMILES |
CC1(OC2CC3C4CCC5=C(C(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.